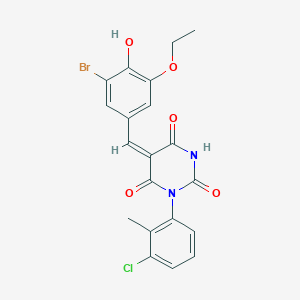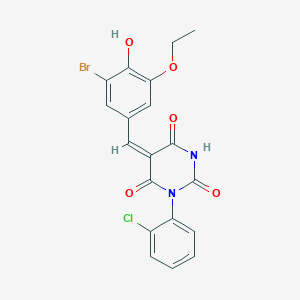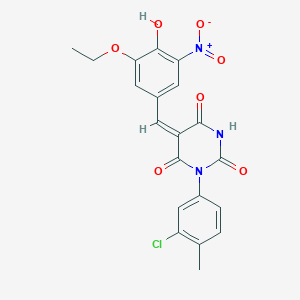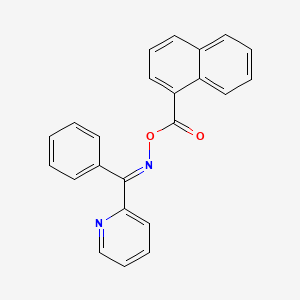
phenyl(2-pyridinyl)methanone O-1-naphthoyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(2-pyridinyl)methanone O-1-naphthoyloxime, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana. JWH-018 has been used as a research tool to study the endocannabinoid system and has been implicated in several cases of synthetic cannabinoid intoxication.
Mécanisme D'action
Phenyl(2-pyridinyl)methanone O-1-naphthoyloxime acts as a potent agonist of the CB1 receptor, which is found primarily in the brain and central nervous system. Activation of this receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the feelings of euphoria and relaxation associated with marijuana use.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to impair memory and cognitive function, and may have long-term effects on brain development and function.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl(2-pyridinyl)methanone O-1-naphthoyloxime has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor. However, its use is limited by its potential for toxicity and the lack of information on its long-term effects.
Orientations Futures
Future research on phenyl(2-pyridinyl)methanone O-1-naphthoyloxime should focus on its potential therapeutic applications, as well as its effects on brain development and function. Additionally, more research is needed to understand the mechanisms underlying the toxicity of synthetic cannabinoids and to develop safer alternatives for research purposes.
Méthodes De Synthèse
The synthesis of phenyl(2-pyridinyl)methanone O-1-naphthoyloxime involves the reaction of 1-naphthoyl chloride with 2-pyridylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The resulting product is then treated with hydroxylamine to form the oxime derivative. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
Phenyl(2-pyridinyl)methanone O-1-naphthoyloxime has been used as a research tool to study the endocannabinoid system and its role in various physiological processes. It has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of marijuana. This compound has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
Propriétés
IUPAC Name |
[(E)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2/c26-23(20-14-8-12-17-9-4-5-13-19(17)20)27-25-22(18-10-2-1-3-11-18)21-15-6-7-16-24-21/h1-16H/b25-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZNZZNGJOKCKO-YYDJUVGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=CC3=CC=CC=C32)/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

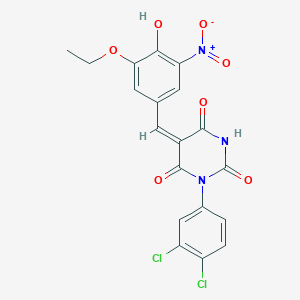
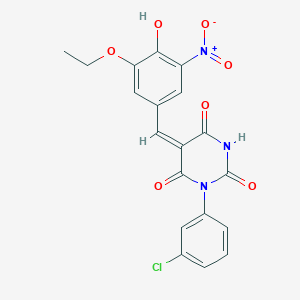
![methyl 4-[5-(4-hydroxy-3-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5915924.png)
![methyl 4-[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5915930.png)
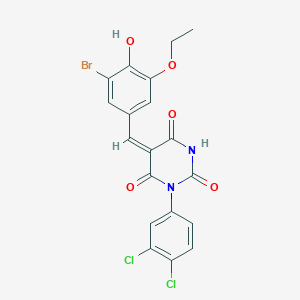
![2,6-dichloro-N'-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5915953.png)
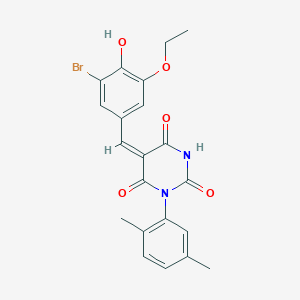
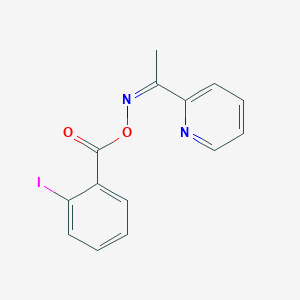
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915976.png)
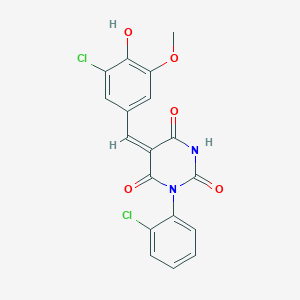
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915994.png)
